(R)-1-(2-bromo-4-fluorophenyl)ethan-1-amine
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Overview
Description
®-1-(2-bromo-4-fluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a bromine and a fluorine atom on a phenyl ring, along with an ethanamine side chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-bromo-4-fluorophenyl)ethan-1-amine typically involves the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Introduction of a fluorine atom to the phenyl ring.
Chiral Amine Formation: Formation of the ethanamine side chain with the desired chirality.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts, solvents, and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.
Reduction: Reduction reactions could lead to the formation of the corresponding alcohols or amines.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis.
Biology
Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(2-bromo-4-fluorophenyl)ethan-1-amine would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other molecular targets, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-bromo-4-chlorophenyl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.
®-1-(2-bromo-4-methylphenyl)ethan-1-amine: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of both bromine and fluorine atoms on the phenyl ring, along with the chiral ethanamine side chain, makes ®-1-(2-bromo-4-fluorophenyl)ethan-1-amine unique in its chemical and biological properties.
Biological Activity
(R)-1-(2-bromo-4-fluorophenyl)ethan-1-amine is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including the presence of bromine and fluorine substituents on the phenyl ring. This compound has garnered attention for its biological activity, particularly in neuropharmacology and antimicrobial applications.
- Molecular Formula : C8H10BrFN
- Molecular Weight : 254.53 g/mol
- Structure : The compound features a chiral ethanamine side chain, which is crucial for its interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors. It is believed to modulate the activity of serotonin and dopamine systems, which are critical in mood regulation and various psychiatric conditions. The compound's halogen substituents may enhance its binding affinity and selectivity towards these receptors, making it a candidate for therapeutic development.
Neuropharmacological Studies
Research indicates that this compound exhibits significant effects on neurotransmitter systems. Studies have shown that it can influence receptor activity, potentially leading to therapeutic effects in conditions such as depression and anxiety disorders.
Study | Findings |
---|---|
Investigated interactions with serotonin receptors, showing increased binding affinity. | |
Assessed dopamine receptor modulation, indicating potential for mood regulation. |
Antimicrobial Activity
In addition to its neuropharmacological properties, this compound has been studied for its antimicrobial effects. The compound demonstrated activity against various bacterial strains, suggesting its potential use as an antibacterial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
Escherichia coli | 0.004 - 0.020 mg/mL |
Case Studies
- Neuropharmacological Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant behavioral changes indicative of antidepressant-like effects. The compound was found to enhance serotonin levels in the brain.
- Antibacterial Efficacy : In vitro studies showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable activity against multi-drug resistant strains.
Comparative Analysis
To better understand the unique properties of this compound, it is valuable to compare it with structurally similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
(R)-1-(2-bromo-4-chlorophenyl)ethan-1-amine | Bromine and chlorine substituents | Moderate neuropharmacological effects |
(R)-1-(2-bromo-4-methylphenyl)ethan-1-amine | Bromine and methyl substituents | Lower binding affinity compared to fluorinated variant |
Properties
Molecular Formula |
C8H9BrFN |
---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI Key |
CASYPDKXSSJANQ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)Br)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Br)N |
Origin of Product |
United States |
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